molecular formula C15H16N2O4S B2905499 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1396774-30-3

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2905499
CAS No.: 1396774-30-3
M. Wt: 320.36
InChI Key: OYGGCUGEPGZNSB-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a benzodioxole moiety linked via a 2-hydroxypropyl chain to one nitrogen of the urea group, while the other nitrogen is substituted with a thiophen-2-yl group. The hydroxypropyl linker may enhance solubility or influence binding interactions compared to rigid aromatic linkers. While direct data on its applications are unavailable in the provided evidence, structurally related urea derivatives demonstrate anticancer activity , motivating further exploration of this compound.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-15(19,8-16-14(18)17-13-3-2-6-22-13)10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGGCUGEPGZNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Urea Linkage Formation: Finally, the hydroxypropyl-benzo[d][1,3]dioxole intermediate is reacted with an isocyanate derivative of thiophene to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Materials Science: In organic semiconductors, it may facilitate charge transport through π-π stacking interactions.

Comparison with Similar Compounds

Key Structural Variations:

  • Substituents on Urea Nitrogen :

    • Target Compound : Benzodioxol-5-yl (via hydroxypropyl) and thiophen-2-yl.
    • Analog 5g () : Benzodioxol-5-yl and 6-(4-chlorophenyl)-2-methylpyridin-3-yl .
    • Compound 5k () : Benzodioxol-5-yl and 2-methyl-6-(thiophen-2-yl)pyridin-3-yl .
    • Compound : Benzodioxol-5-yl (via hydroxypropyl) and 2-chlorophenyl .
    • Compound : Benzo[b]thiophen-2-yl (via hydroxypropyl) and 4-methoxybenzyl .
  • Linker Groups :

    • The hydroxypropyl chain in the target compound contrasts with pyridinyl (5g, 5k) or direct aryl linkages (). This flexible linker may alter conformational dynamics and solubility.

Physicochemical Properties:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features Source
Target Compound Not provided ~350 (estimated) N/A Hydroxypropyl linker, thiophene -
5g () Not provided ~430 (estimated) 271–273 Pyridinyl linker, 4-chlorophenyl
5k () Not provided ~410 (estimated) 239–241 Pyridinyl linker, thiophene
Compound C17H16ClN2O4 ~356.8 N/A 2-Chlorophenyl substituent
Compound C20H22N2O3S 370.5 N/A Benzo[b]thiophene, 4-methoxybenzyl
Compound C17H18N2O3S 330.4 N/A Benzofuran, thiophen-2-ylmethyl

Functional Implications of Structural Differences

  • Hydroxypropyl vs.
  • Thiophene vs. Chlorophenyl Substitutents : Thiophene’s electron-rich aromatic system could favor π-π stacking in target binding, whereas chlorophenyl groups may enhance lipophilicity and membrane permeability .

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with a thiophenyl group. This unique structure suggests potential interactions with various biological targets, making it an area of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 320.36 g/mol. The presence of functional groups such as hydroxyl and thiophenyl enhances its solubility and reactivity, which are critical for biological activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Urea derivatives have been shown to possess significant antiproliferative effects against various cancer cell lines. For instance, certain thio-urea derivatives demonstrated selective cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values indicating potent activity .
  • Inhibition of Enzymatic Activity : Compounds featuring thiophenes have been studied for their ability to inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3). For example, related compounds have shown over 50% inhibition at concentrations as low as 1 μM, suggesting that structural modifications can enhance inhibitory potency .
  • Antioxidant Properties : The benzo[d][1,3]dioxole moiety is known for its antioxidant capabilities. This property may contribute to the compound's protective effects against oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is vital for understanding how modifications can enhance efficacy. Key findings from SAR studies include:

CompoundModificationBiological ActivityIC50 (µM)
Compound AHydroxy group additionAntitumor25.1
Compound BThiophenyl substitutionGSK-3 inhibition140
Compound CBenzo[d][1,3]dioxole presenceAntioxidantNot specified

These studies suggest that the incorporation of specific functional groups can significantly impact the biological profile of urea derivatives.

Case Studies

  • Antitumor Efficacy : In a study examining various urea derivatives, one compound exhibited an IC50 value of 25.1 µM against non-small cell lung cancer cells. This highlights the potential of structurally similar compounds to serve as leads in cancer therapy .
  • Enzyme Inhibition : A derivative similar to the target compound showed a marked reduction in GSK-3β activity at concentrations of 1 µM, indicating its potential role in therapeutic strategies for diseases linked to this enzyme .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. A gold(I)-catalyzed cyclization of alkynyl thioanisoles can establish the benzodioxole moiety, followed by hydroxypropyl group introduction via nucleophilic substitution or Grignard reactions . The urea linkage is formed using carbodiimide coupling reagents (e.g., EDC/HOBt) under anhydrous conditions. Optimization includes:
  • Temperature : 0–5°C during coupling to minimize side reactions.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Catalysts : Au(I) catalysts (e.g., Ph₃PAuNTf₂) for regioselective cyclization .
    Continuous flow reactors improve scalability and yield consistency .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
    For crystalline samples, X-ray diffraction provides absolute configuration verification .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the urea moiety’s hydrogen-bonding capability .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene positioning) influence biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Thiophene Isosteres : Replace thiophen-2-yl with thiophen-3-yl or furan to assess electronic effects on target binding .
  • Hydroxypropyl Chain : Shorten or substitute with methoxy groups to evaluate steric and solubility impacts .
  • Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
    Example: Thiophen-2-yl enhances π-π stacking with hydrophobic enzyme pockets vs. thiophen-3-yl .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Address variability through:
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from independent studies using tools like RevMan to identify outliers .
    Contradictions in antimicrobial activity may arise from differential bacterial membrane permeability .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer : Stabilize via:
  • Prodrug Design : Mask the urea group with acetyl or PEGylated moieties to reduce hydrolysis .
  • pH Optimization : Buffer formulations at pH 6.5–7.4 to minimize degradation .
  • Lyophilization : Freeze-dry for long-term storage; assess stability via accelerated aging studies (40°C/75% RH for 6 months) .

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